2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
CAS No.: 915018-73-4
Cat. No.: VC5549404
Molecular Formula: C11H14N2O
Molecular Weight: 190.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915018-73-4 |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.246 |
| IUPAC Name | 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H14N2O/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8,12H2 |
| Standard InChI Key | AGVLPANXRRNFSV-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS No. 1210489-39-6) is a hydrochloride salt with the molecular formula C₁₁H₁₅ClN₂O and a molar mass of 226.7 g/mol. Its IUPAC name, 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone hydrochloride, reflects the tetrahydroquinoline ring system substituted at the 1-position with an amino-acetone group. The compound’s structure is further defined by its SMILES notation (C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl) and InChIKey (YXJBLKIHOOIOFN-UHFFFAOYSA-N).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 1210489-39-6 |
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.7 g/mol |
| IUPAC Name | 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone hydrochloride |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl |
| PubChem CID | 45792297 |
Structural Analogs and Derivatives
Structural analogs, such as the 4-amino-substituted variant (CAS 1337246-46-4), demonstrate how positional isomerism influences physicochemical properties. For instance, the 4-amino derivative has a lower molecular weight (190.24 g/mol) due to the absence of a hydrochloride salt and exhibits a predicted boiling point of 383.1°C . Such analogs highlight the tunability of tetrahydroquinoline-based scaffolds for drug discovery .
Synthesis and Industrial Availability
Synthetic Routes
The synthesis of 2-amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride typically proceeds via a two-step protocol:
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Formation of the Ethanone Core: Reacting tetrahydroquinoline derivatives with chloroacetone or analogous reagents under basic conditions yields the ethanone intermediate.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimizing byproducts such as over-alkylated species or ring-opened derivatives.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility compared to the free base. Experimental data indicate solubility in polar solvents such as methanol (>50 mg/mL) and water (~10 mg/mL). The compound is hygroscopic, requiring storage under inert atmospheres at 2–8°C to prevent degradation.
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum (D₂O) displays characteristic signals for the tetrahydroquinoline protons (δ 1.8–2.5 ppm, multiplet, 4H), aromatic protons (δ 6.8–7.2 ppm, multiplet, 4H), and the amino-acetone methylene group (δ 3.4 ppm, singlet, 2H).
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IR: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the presence of the ketone and amine functional groups.
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wash with soap and water |
| Inhalation | Move to fresh air |
| Eye Exposure | Flush with water, consult physician |
Analytical and Formulation Considerations
Formulation Challenges
The compound’s hygroscopic nature complicates long-term storage. Lyophilization or formulation with desiccants (e.g., silica gel) is recommended to extend shelf life beyond six months.
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